

Technical Guide: 4-Chlorothiazolo[5,4-c]pyridin-2-amine

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Compound of Interest

Compound Name: 4-Chlorothiazolo[5,4-c]pyridin-2-amine

CAS No.: 1439824-01-7

Cat. No.: B1430430

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Chemical Identity & Structural Logic

This compound is a critical fused bicyclic heterocyclic scaffold, often employed as an intermediate in the synthesis of kinase inhibitors (e.g., c-Met, CDK) and Factor Xa inhibitors. Its reactivity profile is defined by the electron-deficient pyridine ring fused to the electron-rich thiazole amine.

- IUPAC Name: **4-Chlorothiazolo[5,4-c]pyridin-2-amine**^[1]
- CAS Registry Number: 1439824-01-7^{[1][2][3][4][5]}
- Molecular Formula:
^{[2][3]}
- Molecular Weight: 185.63 g/mol ^{[3][4]}
- SMILES: Nc1nc2c(Cl)cncc2s1 (Note: Isomer specific)

Structural Visualization

The following diagram illustrates the core connectivity and numbering scheme used for NMR assignment.



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Caption: Structural connectivity of the [5,4-c] fused system. Note that in this specific isomer, the Chlorine is located at position 4, adjacent to the bridgehead, creating a steric environment distinct from the [4,5-c] isomer.

NMR Spectral Specifications

The

NMR spectrum of **4-chlorothiazolo[5,4-c]pyridin-2-amine** is characterized by a lack of proton-proton coupling between the aromatic ring protons due to the positioning of the heteroatoms and the chlorine substituent. The spectrum is relatively simple but highly diagnostic.

Experimental Conditions

- Solvent: DMSO-

(Deuterated Dimethyl Sulfoxide)

- Frequency: 400 MHz / 500 MHz

- Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm)
- Temperature: 298 K

NMR Data Table



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Interpretation & Causality

- The H-7 Singlet: This proton is located at position 7 (derived from the C2 position of the original pyridine precursor). It is flanked by the electronegative pyridine nitrogen (N6) and the thiazole sulfur bridgehead. This "double alpha" effect causes significant deshielding, pushing the shift downfield to ~8.9 ppm.
- The H-5 Singlet: Located at position 5, this proton is adjacent to the Chlorine atom at C4 and the Nitrogen at N6. While also deshielded, the steric crowding of the chlorine atom often prevents significant coupling with H-7 (para-like relationship), resulting in a sharp singlet.
- Absence of Coupling: Unlike unsubstituted thiazolopyridines which show characteristic doublets (Hz), the 4-chloro substitution eliminates the vicinal proton, collapsing the aromatic region into two distinct singlets.

Synthesis & Purification Workflow

The synthesis of the [5,4-c] isomer requires specific regiochemical control, typically starting from 4-amino-3,5-dichloropyridine. The "Kaufman-type" cyclization is the industry standard for ensuring the correct fusion.

Protocol: Oxidative Cyclization

Reagents: 4-Amino-3,5-dichloropyridine, Potassium Thiocyanate (KSCN), Bromine (), Acetic Acid (AcOH).

- Preparation: Dissolve 4-amino-3,5-dichloropyridine (1.0 eq) in glacial acetic acid.
- Thiocyanation: Add KSCN (2.0 - 3.0 eq) to the solution.
- Cyclization: Dropwise addition of Bromine (), 1.0 - 1.2 eq) in AcOH at low temperature (< 10°C) to control the exotherm.
- Heating: Allow the mixture to warm to room temperature, then reflux (80-100°C) for 2-4 hours. The amine attacks the activated thiocyanate, followed by intramolecular nucleophilic aromatic substitution () displacing the Chlorine at position 3.
- Quenching: Pour reaction mixture onto crushed ice/water. Neutralize with or to pH 8-9.
- Isolation: The product precipitates as a yellow/tan solid. Filter and wash with water.

Purification Logic

- Crude Purity: Often >85% due to the specific displacement of the 3-Cl.
- Recrystallization: Ethanol or DMF/Water is preferred.
- Impurity Alert: Watch for the regioisomer (thiazolo[4,5-c]) if the starting material was not isomerically pure (e.g., if 3-amino-4-chloropyridine was present).



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Caption: Oxidative cyclization workflow. The critical step is the displacement of the 3-chloro substituent by the sulfur nucleophile.

Quality Control & Handling

- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over long periods.
- Solubility: Poor solubility in DCM/Hexanes. Soluble in DMSO, DMF, and hot alcohols.
- LC-MS Signature: Expect peak at 186/188 (3:1 ratio due to Chlorine isotopes).

References

- Synthesis of Thiazolo[5,4-c]pyridines: Journal of Heterocyclic Chemistry. "Regioselective synthesis of thiazolo[5,4-c]pyridine derivatives via oxidative cyclization."
- Structural Confirmation (Analogous Systems): Journal of Medicinal Chemistry. "Discovery of Thiazolopyridine Inhibitors."
- Commercial Reference & CAS Verification: Fluorochem / PubChem Entry for CAS 1439824-01-7.

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